tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
Description
This compound is a piperazine-based derivative featuring a 1,2,3-triazole ring and a 2-methoxyphenyl-hydroxyethyl substituent. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding . The tert-butyl carbamate (Boc) group enhances solubility and serves as a protective moiety during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-21(2,3)31-20(29)25-11-9-24(10-12-25)19(28)16-13-26(23-22-16)14-17(27)15-7-5-6-8-18(15)30-4/h5-8,13,17,27H,9-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVZMNZMORQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-(1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a derivative of piperazine and a triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Triazole moiety : A five-membered ring with three nitrogen atoms, which enhances its biological activity.
- Hydroxy and methoxy groups : These functional groups contribute to the compound's solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : Compounds in the triazole family have shown IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .
- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic catastrophe .
Antimicrobial Activity
The triazole derivatives are also recognized for their antimicrobial properties. Some studies suggest that modifications to the triazole structure can enhance activity against various pathogens:
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results with IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis .
Anti-inflammatory Properties
Triazole compounds have been studied for their anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. The presence of hydroxyl and methoxy groups is thought to play a role in modulating inflammatory pathways.
Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, this compound was tested alongside similar compounds. The results demonstrated:
- Cell Viability Assays : Significant reduction in viability of breast cancer cell lines.
- Flow Cytometry Analysis : Induction of apoptosis was confirmed through annexin V staining.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of various triazole derivatives against bacterial strains. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) : Effective against both gram-positive and gram-negative bacteria.
- Synergistic Effects : When combined with standard antibiotics, enhanced efficacy was observed.
Data Tables
| Biological Activity | IC50/ MIC Values | Target Organisms/ Cells |
|---|---|---|
| Antiproliferative | 52 nM | MCF-7 Breast Cancer |
| Antitubercular | 3.73 - 40.32 μM | Mycobacterium tuberculosis |
| Antimicrobial | Varies | Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include piperazine derivatives with variations in substituents on the triazole, aromatic rings, or acyl groups. Below is a comparative analysis:
Key Observations :
- Bromobenzyl derivatives (e.g., ) exhibit higher lipophilicity (logP ~3.5) due to the bromine atom, whereas the target compound’s hydroxyl group reduces logP (~2.8), improving aqueous solubility .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows:
- Tanimoto similarity : 0.65–0.75 with compounds containing methoxy or triazole groups (e.g., ).
- Dice similarity : 0.70–0.80 with piperazine-triazole hybrids (e.g., ).
Lower similarity (<0.5) is observed with halogenated analogues (e.g., ), highlighting divergent pharmacophoric features .
Bioactivity
- Antimicrobial activity : Piperazine-triazole hybrids (e.g., ) exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria, comparable to the target compound’s predicted range .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.
- Coupling reactions : Amide bond formation between the triazole-carbonyl group and the piperazine ring using coupling agents like EDCI/HOBt .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen, followed by acidic deprotection (e.g., TFA or HCl in dioxane) .
Q. Key reaction conditions :
- Temperature : 0–25°C for CuAAC; 40–60°C for coupling reactions.
- Solvents : THF, DCM, or DMF for polar intermediates.
- Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O) for triazole formation .
Q. Example yield data :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CuAAC | 85–92 | ≥95% |
| 2 | Amide coupling | 75–80 | ≥98% |
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy :
- ¹H NMR : Key peaks include δ 1.45 ppm (t-Bu), δ 3.80–4.20 ppm (piperazine CH₂), and δ 7.20–7.50 ppm (methoxyphenyl aromatic protons) .
- ¹³C NMR : Signals at δ 155–160 ppm (carbonyl groups) and δ 80–85 ppm (Boc quaternary carbon) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 502.2 .
Advanced Questions
Q. How can conflicting crystallographic data be resolved for this compound?
- Software tools : Use SHELXL for refinement, integrating hydrogen-bonding patterns (e.g., C=O···H-N interactions) to resolve disorder in the triazole or methoxyphenyl groups .
- Validation metrics : Ensure R-factor < 0.05 and RMSD for bond lengths < 0.02 Å .
- Case study : A 2025 study resolved positional disorder in the tert-butyl group by applying TWINABS for multi-component refinement, improving the final R1 from 0.12 to 0.06 .
Q. What strategies mitigate low yields in the triazole-piperazine coupling step?
- Catalyst optimization : Replace EDCI with DMTMM for higher coupling efficiency (yield increase from 65% to 82%) .
- Solvent effects : Switch from DCM to DMF to enhance solubility of the triazole intermediate .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining yields >80% .
Q. Comparative data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI | DCM | 24 | 65 |
| DMTMM | DMF | 6 | 82 |
| HATU | DMF | 4 | 88 |
Q. How does the methoxyphenyl substituent influence biological activity?
- Structure-activity relationship (SAR) :
- Lipophilicity : Methoxy groups increase logP by ~0.5 units, enhancing membrane permeability (Caco-2 assay: Papp = 12 × 10⁻⁶ cm/s) .
- Receptor binding : π-π stacking with aromatic residues in kinase targets (e.g., EGFR IC₅₀ = 0.45 µM vs. 1.2 µM for non-methoxy analogs) .
Q. What computational methods predict hydrogen-bonding interactions in crystals?
- Graph-set analysis : Use Mercury 4.0 to identify motifs like for N-H···O=C chains .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to model packing forces (RMSD < 0.3 Å vs. experimental XRD) .
Q. How do reaction impurities impact pharmacological profiling?
- Byproduct identification : MS/MS fragmentation reveals des-Boc impurities (Δm/z = -100) from incomplete deprotection .
- Mitigation : Add a scavenger (e.g., triisopropylsilane) during TFA deprotection to reduce impurities to <0.5% .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
